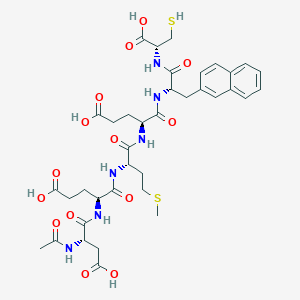

AcAsp-Glu-Met-Glu-Cha-Cys

Description

Properties

Molecular Formula |

C37H48N6O14S2 |

|---|---|

Molecular Weight |

864.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H48N6O14S2/c1-19(44)38-27(17-31(49)50)36(55)40-23(9-11-29(45)46)32(51)41-25(13-14-59-2)34(53)39-24(10-12-30(47)48)33(52)42-26(35(54)43-28(18-58)37(56)57)16-20-7-8-21-5-3-4-6-22(21)15-20/h3-8,15,23-28,58H,9-14,16-18H2,1-2H3,(H,38,44)(H,39,53)(H,40,55)(H,41,51)(H,42,52)(H,43,54)(H,45,46)(H,47,48)(H,49,50)(H,56,57)/t23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

FCGQLGIFPLXKQV-QUQVWLGBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Computational Design and in Silico Analysis of Acasp Glu Met Glu Cha Cys

Rational Peptide Design Principles for Target Interaction

The design of a peptide like AcAsp-Glu-Met-Glu-Cha-Cys for specific biological research applications involves a meticulous, rational approach. nih.gov This process considers the role of each component in the peptide's structure and its potential interactions with a biological target.

Incorporation of Non-Canonical Amino Acids (e.g., Cha) for Research Objectives

The inclusion of non-canonical amino acids, those not among the 20 common proteinogenic amino acids, is a key strategy in modern peptide design. meilerlab.orgnih.gov In this peptide, the non-canonical amino acid is Cyclohexylalanine (Cha). The use of such amino acids can confer several advantages, including increased resistance to enzymatic degradation, which enhances the peptide's stability and half-life in biological systems. nih.govmdpi.com Furthermore, the unique structural properties of non-canonical amino acids can lead to optimized binding interactions with the target, potentially improving affinity and specificity. mdpi.comnih.gov The bulky, hydrophobic cyclohexyl group of Cha, for instance, can form significant hydrophobic and van der Waals interactions within a protein's binding pocket. vulcanchem.com

Design of Peptide N- and C-Terminal Modifications (e.g., Acetylation, C-terminal Cysteine) for Research Applications

Modifications at the N- and C-termini of a peptide are critical for mimicking the structure of a segment within a larger protein and for enhancing its stability. peptide.com

N-terminal Acetylation: The N-terminus of this compound is acetylated. This modification removes the positive charge of the N-terminal amine group, which serves two primary purposes. sigmaaldrich.comcreative-peptides.com Firstly, it makes the peptide more closely resemble a residue within a protein chain, where the N-terminus would be part of a peptide bond and thus uncharged. peptide.com Secondly, acetylation can protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thereby increasing its stability. creative-peptides.comcreative-proteomics.com

C-terminal Cysteine: The presence of a cysteine residue at the C-terminus provides a reactive thiol group. This functional group is versatile and can be used for various purposes in research applications. For instance, it can be used to form disulfide bridges, which can help to stabilize a specific peptide conformation. sigmaaldrich.com It can also be used for conjugation to other molecules, such as carrier proteins for antibody production or fluorescent labels for detection in assays. creative-peptides.comthermofisher.com In some contexts, the C-terminal carboxyl group is amidated to neutralize the negative charge, further increasing stability against carboxypeptidases. creative-proteomics.com

Molecular Modeling and Simulation Approaches

Computational methods are invaluable for predicting and analyzing the behavior of designed peptides at a molecular level. These in silico techniques provide insights that can guide the design process and help to rationalize experimental observations.

Conformational Analysis of this compound

Understanding the three-dimensional structure or conformation of a peptide is crucial for predicting its interaction with a biological target. However, due to its flexibility, generating a conformational model for this compound can be challenging. For peptides with a high degree of flexibility, standard conformer generation may not be feasible. nih.gov Computational techniques such as molecular dynamics simulations can be employed to explore the conformational space available to the peptide in different environments, such as in solution or in the presence of a binding partner.

Molecular Docking Simulations with Target Enzymes or Receptors (e.g., HCV NS3 Protease)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. semanticscholar.org For this compound, a key application of molecular docking has been to study its potential interaction with the Hepatitis C Virus (HCV) NS3 protease. diva-portal.org The NS3 protease is a crucial enzyme for the replication of HCV and is therefore a significant target for antiviral drug development. diva-portal.org

No Information Found for the Chemical Compound “this compound”

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound designated as "this compound." This designation refers to a peptide with the sequence Acetyl-Aspartic acid, Glutamic acid, Methionine, Glutamic acid, Cyclohexylalanine, and Cysteine.

Extensive searches conducted to gather data for an analysis of its computational design, molecular dynamics, and bioinformatic properties yielded no results. This suggests that the peptide with this specific sequence is not a subject of published scientific research, or it may be a novel compound that has not yet been described in the literature.

Therefore, it is not possible to provide an article on the computational design, in silico analysis, or bioinformatic optimization of this compound as no data is available to support such a discussion. The requested sections on molecular dynamics simulations, prediction of peptide-protein interactions, and bioinformatic analysis of its sequence space cannot be developed without foundational research on the molecule itself.

Synthesis and Purification Methodologies of Acasp Glu Met Glu Cha Cys

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for the artificial production of peptides like AcAsp-Glu-Met-Glu-Cha-Cys. lcms.czgyrosproteintechnologies.comsilantes.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov The key advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with their subsequent removal simplified to filtration and washing steps. nih.gov

Fmoc/tBu Chemistry in this compound Synthesis

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach in SPPS and is well-suited for the synthesis of this compound. nih.govpeptide.com This methodology utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains. beilstein-journals.org

The synthesis commences with the C-terminal amino acid, Cysteine, being attached to the solid support. peptide.com Each cycle of amino acid addition involves two key steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminal of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. jpt.com

This cycle is repeated for each amino acid in the sequence (Glu, Met, Glu, Asp). Finally, the N-terminal aspartic acid is acetylated on the resin to yield the desired this compound sequence. N-terminal acetylation is a standard modification that can be accomplished by treating the N-terminal-free peptide-resin with a capping agent. peptide.com

Aggregation of the growing peptide chain can sometimes be a challenge with the Fmoc/tBu strategy. peptide.compeptide.com However, for a relatively short peptide like this hexapeptide, significant aggregation issues are less likely.

Use of Specific Resins and Linkers for C-Terminal Cysteine

The choice of resin and linker is critical, particularly for a peptide with a C-terminal cysteine, which is susceptible to racemization. nih.gov For the synthesis of a peptide acid like this compound, several resins are suitable.

A common choice is a 2-Chlorotrityl chloride (2-CTC) resin . nih.gov The first amino acid, Fmoc-Cys(Trt)-OH, is attached to this resin. The bulky trityl group on the cysteine side chain and the nature of the 2-CTC linker help to minimize racemization of the C-terminal cysteine during synthesis. nih.gov An alternative strategy to prevent epimerization involves attaching the cysteine to the resin via its side-chain thiol group. nih.govnih.gov

Other resins that can be used for generating C-terminal acids include Wang resin and Merrifield resin. peptide.com

| Resin Type | Linker Type | Key Advantage for C-terminal Cys |

| 2-Chlorotrityl chloride (2-CTC) | Trityl | Mild cleavage conditions, suppression of racemization. nih.gov |

| Wang Resin | p-alkoxybenzyl alcohol | Standard choice for peptide acids. nih.gov |

| Side-chain anchoring resins | Thiol-based linkage | Can significantly reduce C-terminal epimerization. nih.govnih.gov |

Optimized Coupling Reagents and Conditions

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the next requires an activating agent, known as a coupling reagent. jpt.comiris-biotech.de The choice of coupling reagent is vital for achieving high coupling efficiency and minimizing side reactions. bachem.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.combachem.com For sequences like this compound, uronium/aminium salt-based reagents are often preferred due to their high efficiency. jpt.comacs.org

Commonly Used Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, especially for difficult couplings. bachem.comacs.org

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and efficient coupling reagent. creative-peptides.com

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Known for its high coupling efficiency, reduced racemization risk, and good solubility. bachem.comacs.org

These coupling reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. bachem.com

| Coupling Reagent | Class | Additive (if required) | Base |

| HATU | Uronium Salt | None (contains HOAt) | DIPEA |

| HBTU | Uronium Salt | None (contains HOBt) | DIPEA |

| COMU | Uronium Salt | None (contains OxymaPure) | DIPEA |

| DIC/HOBt | Carbodiimide/Additive | 1-Hydroxybenzotriazole | DIPEA |

Strategies for Difficult Sequences

While this hexapeptide is not exceptionally long, the presence of the non-proteinogenic amino acid Cyclohexylalanine (Cha) and the potential for aggregation make it a moderately "difficult sequence". Cha is a hydrophobic amino acid, and its incorporation might require optimized conditions. genscript.com

Strategies to mitigate challenges in synthesizing hydrophobic or difficult peptides include:

Use of specialized solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or the use of chaotropic agents can help to disrupt secondary structures and improve solvation. genscript.comnih.gov

Elevated temperatures: Performing coupling reactions at higher temperatures, sometimes with the aid of microwave irradiation, can enhance coupling efficiency, although care must be taken to avoid racemization, especially with sensitive residues like cysteine. researchgate.net

"Helping Hand" Strategies: For particularly difficult hydrophobic sequences, temporary hydrophilic tags can be added to improve solubility during synthesis and purification. genscript.comnih.gov However, for a hexapeptide, this is likely unnecessary.

Cleavage and Deprotection Procedures

Once the peptide chain is fully assembled on the resin, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. bachem.com This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com

A "cleavage cocktail" is used, which consists of TFA and various scavengers to protect sensitive amino acids from reactive species generated during the deprotection process. thermofisher.com For this compound, the presence of Methionine and Cysteine necessitates specific scavengers.

Methionine (Met): Prone to oxidation to methionine sulfoxide.

Cysteine (Cys): The trityl (Trt) protecting group requires scavengers to "trap" the released trityl cations.

A suitable cleavage cocktail would be Reagent K or a similar formulation. peptide.compeptide.com

Example Cleavage Cocktail (Reagent K):

| Component | Percentage (v/v or w/v) | Purpose |

|---|---|---|

| Trifluoroacetic acid (TFA) | 82.5% | Cleaves peptide from resin and removes tBu-based protecting groups. peptide.com |

| Phenol | 5% | Scavenger. |

| Water | 5% | Scavenger, aids in deprotection. peptide.com |

| Thioanisole | 5% | Scavenger, protects against side reactions. peptide.com |

For peptides containing both methionine and cysteine, Reagent H has been developed to specifically minimize the oxidation of methionine. peptide.comnih.govlifetein.com

Reagent H Composition:

Trifluoroacetic acid (81%)

Phenol (5%)

Thioanisole (5%)

1,2-ethanedithiol (B43112) (2.5%)

Water (3%)

Dimethylsulphide (2%)

Ammonium iodide (1.5% w/w)

The crude peptide is typically precipitated from the cleavage mixture using cold methyl-tert-butyl ether (MTBE), collected by centrifugation or filtration, and then washed to remove residual scavengers. peptide.com

Purification Techniques for Research-Grade this compound

The crude peptide obtained after cleavage contains the desired product along with various impurities such as truncated or deletion sequences. bachem.com For research applications, high purity is essential, and this is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.comamericanpeptidesociety.org

RP-HPLC separates peptides based on their hydrophobicity. harvardapparatus.com

Stationary Phase: A non-polar material, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com

Mobile Phase: A polar solvent system, typically a gradient of water and a more non-polar organic solvent like acetonitrile (B52724) (ACN). Both solvents are usually acidified with a small amount of TFA (e.g., 0.1%), which acts as an ion-pairing agent to improve peak shape and resolution. lcms.czbachem.com

The purification process involves dissolving the crude peptide in the initial mobile phase, injecting it onto the column, and then gradually increasing the concentration of the organic solvent. More hydrophobic impurities will be retained longer on the column than the more hydrophilic ones. Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC and mass spectrometry) are pooled. The final step is the removal of the solvents, usually by lyophilization (freeze-drying), to obtain the pure peptide as a white, fluffy powder. bachem.com

For particularly challenging purifications, orthogonal methods like ion-exchange chromatography can be used in conjunction with RP-HPLC. nih.gov

Table of Compound Names

| Abbreviation | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| Cys | Cysteine |

| Cha | Cyclohexylalanine |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Glu | Glutamic Acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| Met | Methionine |

| MTBE | Methyl-tert-butyl ether |

| NMP | N-Methyl-2-pyrrolidone |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| tBu | tert-butyl |

| TFA | Trifluoroacetic acid |

| Trt | Trityl |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification nih.govperlan.com.plmdpi.comresearchgate.netrsc.orgpeptide.comadvancedchemtech.com 3.3.2. Supercritical Fluid Chromatography (SFC) as an Alternative nih.gov 3.3.3. Counterion Exchange Methodologies for In Vitro and In Vivo Studies researchgate.net 3.4. Green Chemistry Approaches in Peptide Synthesis nih.govperlan.com.pl

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structural Elucidation and Conformational Analysis of Acasp Glu Met Glu Cha Cys

Spectroscopic Methods for Conformational Characterization

Spectroscopic methods are indispensable for investigating the three-dimensional arrangement of peptides in different environments. These techniques provide insights into the secondary structure, solution conformation, and the influence of the local environment on the peptide backbone.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. rsc.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's backbone conformation.

For AcAsp-Glu-Met-Glu-Cha-Cys, a CD analysis would reveal the predominant secondary structure elements.

α-helical structures typically exhibit a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet conformations show a negative band near 218 nm and a positive band around 195 nm.

Random coil or unstructured peptides are characterized by a strong negative band near 200 nm.

The presence of sulfur-containing amino acids like Methionine (Met) and Cysteine (Cys) can contribute to the CD spectrum in the amide region, which may require specialized methods for spectral correction to accurately determine the secondary structure. nih.govspringernature.com While specific CD spectra for this compound are not widely published, this technique would be a primary step to assess whether the peptide adopts a defined conformation in solution, which is a critical factor for its biological activity. uzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. uzh.ch For a hexapeptide like this compound, a suite of one-dimensional and two-dimensional NMR experiments would be employed.

The process begins with the sequence-specific assignment of all proton resonances using 2D NMR experiments such as [¹H,¹H]-COSY (Correlated Spectroscopy) and [¹H,¹H]-TOCSY (Total Correlation Spectroscopy), which reveal through-bond scalar couplings within each amino acid residue. uzh.ch Subsequently, [¹H,¹H]-NOESY (Nuclear Overhauser Effect Spectroscopy) is used to identify protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation. uzh.ch

The flexibility of the peptide, as suggested by the difficulty in generating a 3D conformer in databases like PubChem, presents a challenge that NMR is well-suited to characterize. nih.gov The analysis can reveal whether the peptide exists as a single, well-defined structure or as an ensemble of interconverting conformers. The following table outlines the expected chemical shift ranges for the protons in each residue of the peptide.

| Residue | NH (ppm) | α-H (ppm) | Side Chain Protons (ppm) |

|---|---|---|---|

| Ac-Asp | ~8.3 | ~4.7 | β-H: ~2.8 |

| Glu | ~8.4 | ~4.3 | β-H: ~2.1, γ-H: ~2.3 |

| Met | ~8.2 | ~4.5 | β-H: ~2.1, γ-H: ~2.6, ε-CH₃: ~2.1 |

| Glu | ~8.4 | ~4.3 | β-H: ~2.1, γ-H: ~2.3 |

| Cha | ~8.1 | ~4.4 | β-H: ~1.7, Cyclohexyl: ~0.9-1.8 |

| Cys | ~8.5 | ~4.6 | β-H: ~3.0 (pre-disulfide bond) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the conformational state of peptides by probing their vibrational modes. nih.gov The technique is particularly sensitive to the hydrogen-bonding pattern within the peptide backbone, which defines the secondary structure. The most informative region in the FTIR spectrum for this purpose is the Amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibrations of the peptide bonds. researchgate.net

The position of the Amide I band maximum is characteristic of the secondary structure:

α-helices: 1650–1658 cm⁻¹

β-sheets: 1620–1640 cm⁻¹ (intermolecular sheets)

Turns: 1660–1685 cm⁻¹

Random coil: 1640–1650 cm⁻¹

FTIR allows for the analysis of the peptide in various environments, including aqueous solutions, organic solvents, and even in the solid state as a lyophilized powder. nih.govresearchgate.net This versatility would be advantageous for studying how the conformation of this compound might change upon interaction with different media or binding partners.

Mass Spectrometry-Based Approaches for Structural Insights

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing precise mass measurement and sequence information. It is essential for confirming the identity of a synthesized peptide and for detecting any modifications.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Mass Confirmation

Confirming the molecular weight of a synthesized peptide is the primary step in its characterization. Both ESI-MS and MALDI-MS are capable of determining the molecular mass of this compound with high accuracy. The theoretical average molecular weight of this peptide is 864.9 g/mol , with a monoisotopic mass of 864.2670 Da. nih.gov

ESI-MS is a soft ionization technique that is often coupled with liquid chromatography (LC). It typically generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from which the molecular weight of the peptide can be accurately calculated. It is particularly useful for analyzing samples in solution. nih.gov

MALDI-MS is another soft ionization technique that is well-suited for analyzing complex mixtures and is tolerant of salts. It generally produces singly charged ions ([M+H]⁺), yielding a clear signal for the molecular ion and simplifying spectral interpretation.

Observation of an ion or a series of ions corresponding to the expected mass would provide strong evidence for the successful synthesis and purity of this compound.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Synthetic Modifications

While accurate mass measurement confirms the elemental composition, it does not verify the amino acid sequence. Tandem mass spectrometry (MS/MS) is the definitive method for this purpose. google.com In an MS/MS experiment, the molecular ion (precursor ion) of the peptide is isolated and fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed.

Fragmentation typically occurs along the peptide backbone, generating two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Furthermore, MS/MS is highly effective at identifying post-synthetic modifications. For this compound, this could include:

Oxidation of Methionine: The sulfur-containing side chain of Met is susceptible to oxidation, resulting in a mass increase of 16 Da.

Disulfide Bond Formation: The free thiol group of Cysteine can oxidize to form a disulfide bridge with another Cys residue, either intramolecularly or intermolecularly, resulting in a loss of 2 Da for each bridge formed.

The table below details the theoretical monoisotopic masses of the b- and y-ions that would be expected from the MS/MS fragmentation of this compound.

| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| 1 | Ac-Asp | 158.0502 | 864.2670 |

| 2 | Glu | 287.0931 | 707.2168 |

| 3 | Met | 418.1520 | 578.1739 |

| 4 | Glu | 547.1949 | 447.1150 |

| 5 | Cha | 698.3004 | 318.0721 |

| 6 | Cys | 801.3433 | 166.9666 |

Advanced Structural Techniques for Peptide Assemblies/Interactions

Advanced structural techniques are critical for understanding how peptides like this compound behave in a solution environment, which often mimics physiological conditions more closely than solid-state structures. These techniques can provide insights into the peptide's size, shape, and propensity to form larger assemblies.

Hypothetical SAXS Data Analysis for this compound:

Table 1: Hypothetical SAXS-Derived Structural Parameters for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the root mean square distance of the object's parts from its center of mass. | 1.5 nm |

| Maximum Dimension (Dmax) | The largest distance between any two atoms in the particle. | 4.5 nm |

| Molecular Weight Estimation | Calculated from the scattering intensity at zero angle. | ~870 Da (monomeric) |

| Kratky Plot Analysis | A plot used to assess the flexibility and folding state of a macromolecule. | Suggests a folded, globular conformation |

This table is a hypothetical representation of data that could be obtained from a SAXS experiment on this compound and is for illustrative purposes only.

The data in this hypothetical table would suggest that under the tested conditions, this compound exists predominantly as a monomer with a relatively compact structure. Further analysis of the full scattering curve could allow for the generation of a low-resolution 3D shape model of the peptide in solution. biosaxs.com

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their interactions in solution. zentriforce.comddtjournal.com By subjecting a sample to a strong centrifugal field, AUC can provide information about a particle's size, shape, and density, as well as its state of association or aggregation. nih.govmtoz-biolabs.com This makes it an excellent technique for assessing the self-assembly of peptides. nih.govddtjournal.com There are two main types of AUC experiments: sedimentation velocity (SV) and sedimentation equilibrium (SE). SV experiments provide information on the distribution of sedimentation coefficients, which relates to the mass and shape of the molecules, while SE experiments are used to determine molar masses and association constants for interacting systems. ceitec.eu

Hypothetical AUC Data for this compound:

A hypothetical SV-AUC experiment on this compound could be performed to investigate its oligomeric state in solution. The peptide would be centrifuged at a high speed, and its sedimentation would be monitored over time. The data would then be analyzed to generate a distribution of sedimentation coefficients.

Table 2: Hypothetical Sedimentation Velocity AUC Results for this compound

| Species | Sedimentation Coefficient (S) | Frictional Ratio (f/f0) | Calculated Molecular Weight (kDa) | Relative Abundance (%) |

|---|---|---|---|---|

| Monomer | 0.2 S | 1.2 | 0.87 | 95% |

| Dimer | 0.35 S | 1.3 | 1.74 | 5% |

This table presents hypothetical data from an SV-AUC experiment on this compound to illustrate the potential findings. The values are not based on actual experimental results.

The hypothetical results in this table would indicate that this compound primarily exists as a monomer in solution, with a small fraction forming dimers. The frictional ratio (f/f0) provides insight into the shape of the molecule, with a value greater than 1 suggesting a non-spherical, elongated shape. Such findings would be crucial for understanding the peptide's behavior and its potential to interact with biological targets.

Biochemical and Biophysical Characterization of Acasp Glu Met Glu Cha Cys Activity in Vitro

Enzyme Inhibition Studies (e.g., HCV NS3 Protease)

AcAsp-Glu-Met-Glu-Cha-Cys has been identified as a product-based peptide inhibitor of the Hepatitis C Virus (HCV) NS3 protease. diva-portal.org The NS3 protease is a viral enzyme essential for the replication of HCV, making it a significant target for antiviral drug development. diva-portal.org The inhibitory activity of this peptide and its analogs is often evaluated using in vitro assays with either the full-length NS3 protein or the isolated NS3 protease domain. diva-portal.org

The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme; a lower Ki value indicates a stronger inhibition. For this compound, the Ki value against the HCV NS3 protease has been determined in studies comparing a series of related peptide inhibitors.

In one such study, the Ki of this compound was measured to be 1.04 ± 0.24 µM when tested against the full-length NS3 protein. diva-portal.org When assayed against the isolated NS3 protease domain, the Ki was found to be 0.18 µM. diva-portal.org This difference in potency highlights the influence of the NS3 helicase domain on inhibitor binding. diva-portal.org

| Enzyme Form | Ki (µM) |

|---|---|

| Full-length NS3 | 1.04 ± 0.24 |

| Isolated NS3 Protease | 0.18 |

While specific kinetic studies for this compound are not extensively detailed in the provided search results, a related compound, AcAsp-Glu-Dif-Glu-Cha-Cys, is described as a competitive inhibitor of serine proteases. vulcanchem.com Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. This mode of action is common for peptide-based inhibitors designed to mimic the natural substrate of the protease. nih.gov It is plausible that this compound follows a similar competitive inhibition mechanism, but specific experimental confirmation is required.

The specificity of a protease inhibitor is a critical aspect of its characterization, as it determines its potential for off-target effects. Detailed specificity profiling of this compound against a broad panel of related proteases is not available in the provided search results. However, the structure-activity relationship (SAR) studies of which this peptide is a part, inherently contribute to understanding its specificity. diva-portal.org For instance, the variation of amino acid residues at different positions within the peptide sequence leads to significant changes in inhibitory potency against HCV NS3 protease, suggesting a specific set of interactions governs its binding. diva-portal.org The development of highly selective inhibitors is a key challenge in the field, often requiring extensive profiling against closely related enzymes. nih.gov

Receptor Binding Assays and Target Engagement Studies

While the primary focus of the available research is on enzyme inhibition, the principles of binding affinity and kinetics are central to understanding the interaction of this compound with its target.

The half-maximal inhibitory concentration (IC50) is another common measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%. promegaconnections.com While the IC50 value for this compound is not explicitly stated, the determination of its Ki value is a more direct measure of its binding affinity. pharmacologycanada.orgnih.gov The dissociation constant (Kd) is also a fundamental measure of binding affinity between a ligand and its target. promegaconnections.com A related compound, AcAsp-Glu-Dif-Glu-Cha-Cys, was noted to achieve 50% inhibition (IC50) of HCV protease at nanomolar concentrations. vulcanchem.com

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics of molecules, providing data on association and dissociation rates. nih.gov There is no specific mention in the provided search results of SPR studies being conducted on this compound. Such studies would be valuable to further elucidate the kinetics of its interaction with the HCV NS3 protease, complementing the equilibrium data provided by the Ki values.

MicroScale Thermophoresis (MST) for Binding Analysis

MicroScale Thermophoresis (MST) is a powerful technique used to quantify the binding affinity between molecules in solution. nih.govbasepairbio.com This method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. nih.gov For the analysis of this compound, one of the binding partners, typically the target protein (HCV NS3 protease), is fluorescently labeled. nih.gov

The experiment involves preparing a series of dilutions of the non-labeled peptide, this compound, which are then mixed with a constant concentration of the labeled HCV NS3 protease. These samples are loaded into glass capillaries, and an infrared laser creates a microscopic temperature gradient. basepairbio.comreactionbiology.com The movement of the fluorescently labeled protease is monitored as it changes upon binding to the peptide. The normalized fluorescence is plotted against the logarithm of the peptide concentration, yielding a sigmoidal binding curve from which the dissociation constant (Kd) can be determined. researchgate.net A lower Kd value indicates a higher binding affinity.

Below is a representative table of data that would be generated from an MST experiment to determine the binding affinity of this compound to HCV NS3 Protease.

Table 1: Representative MicroScale Thermophoresis Data for this compound Binding to HCV NS3 Protease This table presents hypothetical data for illustrative purposes.

| Peptide Concentration (nM) | Normalized Fluorescence (Fnorm ‰) |

|---|---|

| 0.1 | 9.8 |

| 1 | 9.5 |

| 10 | 8.9 |

| 50 | 7.2 |

| 100 | 5.1 |

| 200 | 3.0 |

| 500 | 1.5 |

| 1000 | 0.8 |

| 2000 | 0.6 |

Cell-Free System Assays for Mechanistic Investigations

Cell-free systems offer a controlled environment to study specific biochemical processes without the complexity of a living cell. mdpi.com These systems are particularly useful for detailed mechanistic investigations of peptide inhibitors.

Peptide-Target Interaction in Reconstituted Systems

To investigate the direct interaction between this compound and its target, a reconstituted cell-free system, such as a PURE (Protein Synthesis Using Recombinant Elements) system, can be employed. nih.govresearchgate.net These systems contain only the essential, purified components for transcription and translation, minimizing confounding variables from cellular extracts. mdpi.comnih.gov

In a typical assay, the HCV NS3 protease is synthesized in the cell-free system. Subsequently, the inhibitory peptide this compound is introduced at varying concentrations. The activity of the protease is then measured using a specific fluorogenic substrate. The reduction in substrate cleavage in the presence of the peptide provides a direct measure of its inhibitory potency (e.g., IC₅₀ value) and allows for the study of the mechanism of inhibition in a highly defined environment. This approach ensures that the observed inhibition is a direct result of the peptide-protease interaction.

Evaluation of Peptide Stability in Biological Matrices (e.g., plasma, cell lysates) for research purposes

The stability of a peptide in biological fluids is a critical parameter for its potential research applications. The stability of this compound can be evaluated in matrices such as human plasma or cell lysates. frontiersin.orgacs.org The general procedure involves incubating the peptide at a known concentration in the biological matrix at 37°C over a time course. plos.org

At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots of the mixture are taken, and the enzymatic activity is quenched, often by adding a protein precipitating agent like trichloroacetic acid or a cold organic solvent. plos.orgacs.org After centrifugation to remove precipitated proteins, the supernatant is analyzed by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining intact peptide. frontiersin.orgacs.org The percentage of the peptide remaining is then plotted against time to determine its half-life (t₁₂) in the specific matrix. plos.org

The following table illustrates typical results from a plasma stability assay for a research peptide.

Table 2: Representative Plasma Stability Data for this compound This table presents hypothetical data for illustrative purposes.

| Time (hours) | Remaining Peptide (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 72 |

| 4 | 55 |

| 8 | 31 |

Cellular Biological Investigations of Acasp Glu Met Glu Cha Cys in Vitro

Cell-Based Assays for Functional Activity

Cell-based assays are fundamental in determining the biological relevance of a compound by evaluating its effects within a living cell, which better represents the complexity of a whole organism than purely biochemical assays. nih.gov

Target Engagement in Cellular Contexts

The primary mechanism of action identified for AcAsp-Glu-Met-Glu-Cha-Cys is the inhibition of viral replication through direct engagement with a key viral enzyme. diva-portal.org

Inhibition of Viral Replication: Research has identified this compound as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. diva-portal.org The NS3 protease is a viral enzyme essential for the lifecycle of HCV, responsible for cleaving the viral polyprotein into functional units required for viral replication. nih.govnycu.edu.tw By inhibiting this enzyme, the peptide directly interferes with the propagation of the virus within host cells. This demonstrates clear target engagement in a cellular context, with the ultimate effect being the modulation of a critical viral pathway.

Modulation of Signaling Pathways: While direct inhibition of the viral protease is its main function, it is known that the HCV NS3/4A protease complex can interfere with the host's innate immune signaling pathways. researchgate.netpnas.orgasm.org For instance, the NS3/4A protease can cleave the mitochondrial antiviral signaling (MAVS) protein, thereby blocking the induction of type-I interferons, which are crucial for the antiviral response. pnas.org An inhibitor of the NS3 protease, like this compound, could theoretically reverse this effect, thereby restoring the cell's natural immune signaling. However, specific studies detailing the modulation of these host signaling pathways by this particular peptide are not extensively documented.

Quantification of Cellular Responses

To validate the functional activity of this compound, researchers have employed both biochemical and cell-based assays to quantify its inhibitory potency.

Enzyme Activity in Cells: In biochemical assays using the full-length, native form of the NS3 protease-helicase enzyme, this compound demonstrated an inhibition constant (Kᵢ) of 1.04 ± 0.24 µM. diva-portal.org More significantly, its activity was confirmed in a cell-based HCV replicon system. diva-portal.org In these systems, a portion of the viral genome that can replicate autonomously is introduced into cultured human hepatoma cells (Huh7). The peptide showed a half-maximal effective concentration (EC₅₀) of 3 nM against genotype 1b replicons, confirming its potent activity within a cellular environment. diva-portal.org

Reporter Gene Assays: Reporter gene assays are powerful tools for quantifying cellular responses and are frequently used to screen for inhibitors of viral proteases. nih.govamerigoscientific.com In a typical setup, a reporter protein (like luciferase or green fluorescent protein) is engineered to be activated or released only upon cleavage by the target protease. nycu.edu.twnih.govasm.org When an inhibitor like this compound is present and effective, it blocks the protease, leading to a measurable decrease in the reporter signal. This provides a high-throughput method to quantify the inhibitor's potency inside living cells. acs.org

| Assay Type | Target | Value | Source |

|---|---|---|---|

| Biochemical Inhibition Assay | HCV NS3 Protease | Kᵢ = 1.04 ± 0.24 µM | diva-portal.org |

| Cell-Based Replicon Assay | HCV Genotype 1b | EC₅₀ = 3 nM | diva-portal.org |

Assessment of Peptide Internalization into Cells

For a peptide to act on an intracellular target like the HCV NS3 protease, which is associated with the endoplasmic reticulum membrane, it must first cross the cell membrane. diva-portal.orgasm.org There is no specific published data on the internalization of this compound. However, the general mechanisms for peptide uptake are well-studied.

Peptide internalization can occur via two main routes: direct penetration of the membrane or through various forms of endocytosis. d-nb.infomdpi.com Assays to determine the uptake mechanism often involve:

Fluorescence Microscopy: Labeling the peptide with a fluorophore allows for direct visualization of its accumulation and localization within the cell. tandfonline.comresearchgate.net

Inhibitor Studies: Using drugs that block specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis or amiloride (B1667095) for macropinocytosis) can reveal the pathway responsible for uptake. nih.gov

Temperature and Energy Dependence: Since endocytosis is an active, energy-dependent process, performing uptake assays at low temperatures (4°C) or in the presence of metabolic inhibitors can help distinguish it from energy-independent direct penetration. nih.gov

Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can be used to quantify the amount of peptide that has entered the cells, and can distinguish it from peptide merely bound to the cell surface. researchgate.net

Evaluation of Peptide Integrity and Processing in Cellular Milieu

Once inside the cell, a peptide is exposed to a complex environment containing numerous enzymes that can lead to its degradation. The stability of this compound in this milieu is crucial for its sustained activity.

N-terminal Acetylation: The peptide is acetylated at its N-terminus (AcAsp). N-terminal acetylation is a common modification that can protect peptides from degradation by certain aminopeptidases, potentially increasing their intracellular half-life. nih.gov

Susceptibility of Residues: The presence of specific amino acids can influence stability. Cysteine (Cys) and Methionine (Met) residues are susceptible to oxidation within the cellular redox environment, which could potentially alter the peptide's conformation and function. sb-peptide.com

Proteolytic Degradation: The peptide could be cleaved by intracellular proteases. The integrity of the peptide can be assessed over time by lysing the cells and using techniques like mass spectrometry or HPLC to detect the full-length peptide versus any degradation products. researchgate.net

Mechanistic Pathway Elucidation in Cellular Models

Understanding the precise molecular cascade affected by a compound is key to validating its mechanism of action.

Analysis of Downstream Signaling Events

The primary downstream event following the inhibition of HCV NS3 protease by this compound is the disruption of the viral life cycle.

The HCV genome is translated into a single large polyprotein, which must be cleaved by proteases to release individual structural and non-structural (NS) proteins. nih.govnycu.edu.tw The NS3/4A protease is responsible for multiple cleavages within the non-structural region (NS3-NS5B). nih.govpnas.org

By inhibiting the NS3 protease, this compound directly prevents this polyprotein processing. The immediate downstream consequence is the failure to produce mature, functional viral proteins like NS4A, NS4B, NS5A, and the NS5B RNA polymerase. Without these essential components, the virus cannot assemble its replication complex, and the synthesis of new viral RNA is halted, effectively stopping viral propagation within the cell. diva-portal.org

Furthermore, as mentioned, the NS3/4A protease actively suppresses the host's innate immune response by cleaving the adaptor protein MAVS. pnas.orgasm.orgpnas.org Inhibition of the protease by a compound like this compound would be expected to block this cleavage. This would preserve the integrity of the MAVS-mediated signaling pathway, allowing the cell to activate transcription factors like IRF3 and NF-κB, leading to the production of antiviral interferons. researchgate.netpnas.org This restoration of the host's immune signaling represents a critical downstream effect of inhibiting the viral protease.

Table of Compounds

| Abbreviation / Name | Full Name |

|---|---|

| Ac | Acetyl |

| Asp | Aspartic Acid |

| Cys | Cysteine |

| Cha | Cyclohexylalanine |

| Glu | Glutamic Acid |

| Met | Methionine |

| This compound | N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-methionyl-L-alpha-glutamyl-L-cyclohexylalanyl-L-cysteine |

Identification of Cellular Interactors

The primary objective in characterizing the mechanism of action for the hexapeptide this compound is the identification of its direct cellular binding partners. Given its design as a Hepatitis C Virus (HCV) protease inhibitor, the principal expected interactor within an infected cell is the viral NS3/NS4A serine protease. However, a comprehensive analysis is crucial to identify any potential off-target interactors within the host cell, which could inform its broader biological activity and specificity.

Initial validation of the peptide's interaction with the HCV NS3/NS4A protease would typically be performed using a combination of in vitro and in-cell techniques. In vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can quantify the binding affinity and kinetics between the purified peptide and the viral protease.

Within a cellular context, techniques such as co-immunoprecipitation (Co-IP) are standard. In this approach, host cells (e.g., the hepatoma cell line Huh-7) infected with HCV would be treated with the peptide. An antibody against the NS3 protease would be used to pull down the protein, and any interacting molecules would be co-precipitated. The presence of this compound in the precipitate, typically detected via mass spectrometry, would confirm the interaction.

To identify novel or unexpected cellular interactors, a common discovery method is the yeast two-hybrid (Y2H) screen. jmb.or.kr This technique can systematically test for interactions between the peptide (the "bait") and a library of all proteins expressed by the cell (the "prey"). Furthermore, an unbiased approach using affinity purification-mass spectrometry (AP-MS) could be employed. Here, a tagged version of the peptide would be introduced into cells, recovered along with its binding partners, and the associated host proteins identified by mass spectrometry. Potential interactors could include other cellular proteases or proteins involved in pathways that the peptide may inadvertently modulate.

Table 1: Potential Cellular Interactors of this compound and Investigative Methods

| Potential Interactor | Category | Rationale | Primary Investigative Technique(s) |

|---|---|---|---|

| HCV NS3/NS4A Protease | Viral Protein (Target) | The peptide was designed as an inhibitor of this viral enzyme. | Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), In vitro binding assays |

| Cellular Serine Proteases | Host Protein (Off-Target) | To assess specificity, as the peptide targets a serine protease. | Affinity Purification-Mass Spectrometry (AP-MS), Protease activity profiling |

| Peptidyl-Proline Isomerases (PPIases) | Host Protein (Off-Target) | These enzymes can interact with peptides and have been identified as targets for other compounds. nih.gov | AP-MS, Y2H |

Subcellular Localization Studies of this compound

Determining the subcellular distribution of this compound is critical for understanding its mechanism of action. For the peptide to inhibit HCV replication, it must localize to the specific cellular compartments where the viral replication machinery operates. HCV replication is known to occur on remodeled intracellular membranes, primarily derived from the endoplasmic reticulum (ER), forming a structure often referred to as the "membranous web". nih.gov This specialized microenvironment is rich in viral proteins, including the NS3/NS4A protease.

The primary technique for visualizing the peptide's location within the cell is confocal laser scanning microscopy. nih.gov For these studies, a fluorescently labeled version of the peptide, for example, by attaching a fluorophore like fluorescein (B123965) isothiocyanate (FITC) to its N-terminus, is synthesized. nih.govqyaobio.com Human hepatoma cells (e.g., Huh-7.5, a cell line highly permissive to HCV replication) would be infected with HCV and then incubated with the labeled peptide. nih.gov

To pinpoint its location, co-localization studies are performed using antibodies to stain for specific organelle and viral markers. The labeled peptide's signal would be compared against the signals from:

HCV NS3 Protein: To confirm the peptide accumulates at the site of its intended target.

Endoplasmic Reticulum Markers: Proteins like calreticulin (B1178941) are used to see if the peptide localizes to the ER, the origin of the viral replication complex. nih.gov

Lipid Raft Markers: Markers such as caveolin-1 (B1176169) can indicate localization to specific detergent-resistant membrane domains where HCV replication is thought to be concentrated. nih.gov

The expected outcome is that the fluorescently-tagged this compound will show significant co-localization with the NS3 protease within the perinuclear, ER-associated membranous web, confirming that the peptide reaches its site of action. jmb.or.krresearchgate.net

Table 2: Expected Subcellular Co-localization of Fluorescently-Labeled this compound in HCV-Infected Hepatocytes

| Cellular Marker | Marker Type | Expected Co-localization Result | Interpretation |

|---|---|---|---|

| HCV NS3/NS4A | Viral Target Protein | High | The peptide successfully reaches its molecular target. |

| Calreticulin | Endoplasmic Reticulum | High | The peptide localizes to the primary site of HCV replication complex formation. |

| Caveolin-1 | Lipid Raft/Detergent-Resistant Membrane | Moderate to High | The peptide is present in the specific membrane microdomains utilized by the virus. |

Advanced Cell Culture Models for Research Relevance

While traditional two-dimensional (2D) cell cultures are foundational for initial virological and drug screening assays, they often fail to replicate the complex architecture and physiological responses of human tissues. nih.govmicrofluidics-innovation-center.com The liver, the primary site of HCV infection, possesses a complex three-dimensional structure and cellular composition that is poorly mimicked by cells grown in a monolayer. nih.gov To bridge the gap between in vitro assays and human biology, advanced cell culture models, including 3D cell cultures and organ-on-a-chip (OOC) technologies, are increasingly being employed in HCV research. nih.gov These models offer a more physiologically relevant environment to study virus-host interactions and evaluate the efficacy of antiviral compounds like this compound. nih.gov

Use of 3D Cell Cultures and Organ-on-a-Chip Technologies

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture models, such as spheroids and organoids, allow hepatocytes to grow in aggregates, which more closely resembles the in vivo state. These models can be grown with or without a supportive scaffold, such as Matrigel®, to mimic the extracellular matrix. For HCV research, 3D cultures of immortalized human hepatocytes have been shown to be effective for developing drugs against the virus. nih.gov These models are advantageous because they can simulate microenvironment conditions such as nutrient and oxygen gradients and allow for more complex cell-cell interactions, which are crucial for sustaining long-term HCV infection and observing the effects of inhibitors. elveflow.com The use of 3D models enables a more accurate assessment of a compound's efficacy in a tissue-like context.

Organ-on-a-Chip (OOC) Technologies: Organ-on-a-chip technology represents a significant advancement by incorporating microfluidics to create dynamic, multi-cellular microphysiological systems. microfluidics-innovation-center.comelveflow.com A "liver-on-a-chip" can co-culture hepatocytes with other important liver cell types, such as Kupffer cells, stellate cells, and endothelial cells, within a microfluidic device that perfuses the cells with culture medium to mimic blood flow. nih.govelveflow.com This is particularly valuable for HCV research, as it can replicate the liver sinusoid structure and allow for the study of immune responses and complex pathophysiological events. nih.gov Liver-on-a-chip models have been successfully used to study HBV infection and are considered highly promising for HCV. nih.govnih.gov For a peptide inhibitor like this compound, these systems allow for testing in a more realistic setting that includes metabolic activity and interactions with other cell types, providing better predictions of in vivo performance. mdpi.com

Table 3: Comparison of Cell Culture Models for Investigating this compound

| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture | Organ-on-a-Chip (OOC) |

|---|---|---|---|

| Architecture | Flat, single layer of cells | Spherical aggregates, 3D cell-cell contact | 3D tissue-like structure with multiple cell types |

| Microenvironment | Static, uniform nutrient access | Creates gradients (hypoxia, nutrients), includes ECM | Dynamic, perfused, controlled mechanical forces (shear stress) nih.gov |

| Cellular Composition | Typically monoculture (e.g., Huh-7 cells) | Can be monoculture or co-culture | Multi-cellular, mimicking organ-level complexity nih.gov |

| Physiological Relevance | Low | Moderate to High | High to Very High microfluidics-innovation-center.com |

| Application for Peptide | Initial screening, basic mechanism | Efficacy in a tissue-like context, long-term effects | Efficacy, metabolism, and interactions in a dynamic, multi-cellular system mdpi.com |

Compound Names Mentioned in this Article

| Abbreviation / Name | Full Chemical Name |

| This compound | N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-methionyl-L-alpha-glutamyl-3-cyclohexyl-L-alanyl-L-cysteine |

| Ac-Asp-Glu-Met-Glu-Nal-Cys | N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-methionyl-L-alpha-glutamyl-3-(2-naphthyl)-L-alanyl-L-cysteine nih.gov |

| AcAsp-Glu-Dif-Glu-Cha-Cys | N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-(difluoro)glutamyl-3-cyclohexyl-L-alanyl-L-cysteine vulcanchem.com |

| FITC | Fluorescein isothiocyanate |

| Calreticulin | - |

| Caveolin-1 | - |

| DAPI | 4′,6-diamidino-2-phenylindole |

Structure Activity Relationship Sar Studies of Acasp Glu Met Glu Cha Cys

Systematic Amino Acid Modifications

A fundamental approach to elucidating the SAR of a peptide is to systematically alter its amino acid residues and observe the consequent changes in biological activity. This allows for the identification of residues critical for function and the exploration of alternative chemical properties at each position.

Alanine (B10760859) Scanning Mutagenesis to Identify Key Residues

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to the function of a peptide. By systematically replacing each amino acid residue with alanine, a residue with a small and chemically inert methyl group, the importance of the original side chain can be inferred from the change in activity. Alanine is chosen because it generally does not alter the peptide's backbone conformation significantly.

For Ac-Asp-Glu-Met-Glu-Cha-Cys, each residue (Asp, Glu, Met, Glu, Cha, Cys) would be individually substituted with Alanine. The resulting analogues would then be synthesized and their biological activity assessed.

Table 1: Hypothetical Alanine Scanning of Ac-Asp-Glu-Met-Glu-Cha-Cys

| Original Peptide | Analogue | Position of Substitution | Expected Impact on Activity |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Ala -Glu-Met-Glu-Cha-Cys | 1 | A significant change would suggest the Asp side chain is critical for activity. |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Asp-Ala -Met-Glu-Cha-Cys | 2 | A significant change would suggest the Glu side chain is critical for activity. |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Asp-Glu-Ala -Glu-Cha-Cys | 3 | A significant change would suggest the Met side chain is critical for activity. |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Asp-Glu-Met-Ala -Cha-Cys | 4 | A significant change would suggest the second Glu side chain is critical for activity. |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Asp-Glu-Met-Glu-Ala -Cys | 5 | A significant change would suggest the Cha side chain is critical for activity. |

| Ac-Asp-Glu-Met-Glu-Cha-Cys | Ac-Asp-Glu-Met-Glu-Cha-Ala | 6 | A significant change would suggest the Cys side chain is critical for activity. |

A large decrease in activity upon substitution would identify that residue as a "hotspot" for biological function. Conversely, little to no change in activity would suggest that the original side chain is not essential for the peptide's primary function.

Substitutions with Isosteric or Chemically Modified Amino Acids

Following the identification of key residues, further modifications can be made using isosteric or chemically modified amino acids to probe the specific chemical properties required for activity. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties.

For instance, if the alanine scan revealed that the Methionine (Met) at position 3 is important, one could substitute it with Norleucine (Nle) to determine if the sulfur atom is crucial or if a hydrophobic side chain of similar length is sufficient. Similarly, the acidic residues Aspartic acid (Asp) and Glutamic acid (Glu) could be replaced with other negatively charged or polar uncharged residues to investigate the role of charge and chain length. The Cyclohexylalanine (Cha) provides a bulky, hydrophobic element, and its importance could be further explored by replacing it with other non-proteinogenic amino acids like Phenylalanine (Phe) or Naphthylalanine (Nal) to probe the role of aromaticity versus pure hydrophobicity.

Table 2: Examples of Isosteric/Chemical Modifications for Ac-Asp-Glu-Met-Glu-Cha-Cys

| Position | Original Residue | Potential Substitution | Rationale |

| 1 | Asp | Asn, Gln | Investigate the importance of the negative charge versus a polar side chain. |

| 2 | Glu | Asp, Gln | Examine the effect of side-chain length and charge. |

| 3 | Met | Nle, Cys | Determine the role of the sulfur atom and hydrophobicity. |

| 5 | Cha | Phe, Trp, Val | Probe the requirement for hydrophobicity, aromaticity, and bulk. |

| 6 | Cys | Ser, Abu | Assess the necessity of the thiol group for activity or potential disulfide bridging. |

Impact of N-Methylation or D-Amino Acid Incorporations on Activity and Conformation

To enhance peptide stability against enzymatic degradation and to explore conformational space, N-methylation of the peptide backbone or the incorporation of D-amino acids are common strategies.

N-Methylation: Adding a methyl group to the amide nitrogen of the peptide backbone can prevent proteolytic cleavage and can also restrict the conformational flexibility of the peptide by introducing steric hindrance. This can sometimes lock the peptide into a bioactive conformation. Each residue in Ac-Asp-Glu-Met-Glu-Cha-Cys could be systematically N-methylated to assess the impact on both activity and stability. However, N-methylation can also disrupt hydrogen bonding patterns that may be essential for the active conformation.

D-Amino Acid Incorporation: Replacing an L-amino acid with its D-enantiomer can have a profound effect on the peptide's three-dimensional structure and its resistance to proteases. This modification can induce turns or alter the projection of side chains, potentially leading to increased affinity for a target or, conversely, a complete loss of activity. The systematic substitution of each L-amino acid in the sequence with its D-counterpart would reveal the stereochemical requirements at each position for biological activity.

Truncation and Extension Strategies

Truncation studies involve systematically removing amino acids from the N- and C-termini of the peptide to identify the minimal sequence required for biological activity. For Ac-Asp-Glu-Met-Glu-Cha-Cys, this would involve synthesizing a series of shorter peptides.

Table 3: Hypothetical Truncation Analysis of Ac-Asp-Glu-Met-Glu-Cha-Cys

| Truncated Peptide | Description | Purpose |

| Ac-Asp-Glu-Met-Glu-Cha-OH | C-terminal Cys removed | Determine the importance of the C-terminal cysteine. |

| Ac-Asp-Glu-Met-Glu-OH | C-terminal Cha-Cys removed | Assess the contribution of the last two residues. |

| Ac-Glu-Met-Glu-Cha-Cys | N-terminal Asp removed | Evaluate the necessity of the N-terminal aspartic acid. |

| Ac-Met-Glu-Cha-Cys | N-terminal Asp-Glu removed | Further define the N-terminal boundary of the active pharmacophore. |

Conversely, extension strategies, where additional amino acids are added to the termini, could also be employed to explore potential interactions with larger binding pockets or to improve pharmacokinetic properties.

Cyclization or Stapling for Conformational Restriction

To stabilize a specific bioactive conformation and improve metabolic stability, peptides can be cyclized. Cyclization reduces the number of available conformations, which can lead to higher binding affinity and selectivity. For a linear peptide like Ac-Asp-Glu-Met-Glu-Cha-Cys, several cyclization strategies could be employed:

Head-to-tail cyclization: Forming a peptide bond between the N-terminal Asp and the C-terminal Cys.

Side-chain to side-chain cyclization: Creating a covalent bond between the side chains of two amino acids. For example, a lactam bridge could be formed between the side chains of Asp or Glu and a suitably placed Lysine residue substituted into the sequence. A disulfide bridge could also be formed if a second Cysteine were introduced.

Stapled peptides: This technique involves introducing two modified amino acids with reactive side chains that can be covalently linked, often to stabilize an α-helical conformation.

The choice of cyclization strategy would depend on the desired conformation and the nature of the peptide's target.

Correlation of Structural Changes with Biochemical and Cellular Activity

The ultimate goal of SAR studies is to correlate the structural modifications with changes in biochemical and cellular activity. For each analogue of Ac-Asp-Glu-Met-Glu-Cha-Cys generated through the strategies described above, a comprehensive biological evaluation would be necessary. This would involve:

Biochemical assays: These would measure the direct interaction of the peptide analogue with its molecular target, providing data on binding affinity (e.g., Ki, Kd) or enzymatic inhibition (e.g., IC50).

Cell-based assays: These assays would evaluate the functional consequences of the peptide's activity in a cellular context, for example, by measuring changes in second messenger levels, gene expression, or cell viability.

By systematically plotting the changes in these activities against the specific structural modifications, a detailed SAR model for Ac-Asp-Glu-Met-Glu-Cha-Cys could be constructed. This model would be invaluable for the rational design of new, more potent, and selective analogues with improved therapeutic potential.

Table of Compound Names

| Abbreviation | Full Name |

| Ac | Acetyl |

| Abu | Aminobutyric acid |

| Ala | Alanine |

| Arg | Arginine |

| Asn | Asparagine |

| Asp | Aspartic acid |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

| Gln | Glutamine |

| Glu | Glutamic acid |

| Gly | Glycine |

| Ile | Isoleucine |

| Leu | Leucine |

| Lys | Lysine |

| Met | Methionine |

| Nal | Naphthylalanine |

| Nle | Norleucine |

| Phe | Phenylalanine |

| Ser | Serine |

| Trp | Tryptophan |

| Val | Valine |

Preclinical in Vivo Mechanistic and Pharmacodynamic Studies Animal Models

Biodistribution and Target Engagement in Animal Models

Understanding where a drug goes in the body and whether it engages its intended target are fundamental questions addressed in preclinical in vivo studies. For a peptide-based HCV protease inhibitor like AcAsp-Glu-Met-Glu-Cha-Cys, the primary organ of interest is the liver, the site of HCV replication. unmc.edutandfonline.com

To determine the distribution of this compound, researchers would administer the compound to animal models (e.g., rats or mice with chimeric human livers) and subsequently measure its concentration in various tissues and fluids at different time points. frontiersin.org The primary analytical technique for quantifying peptide drugs in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). missouri.eduresearchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and its potential metabolites, even at very low concentrations. researchgate.netmdpi.com

After administration, tissues such as the liver, kidneys, spleen, and plasma would be collected. The peptide would be extracted from these tissue homogenates and plasma samples, often using solid-phase extraction (SPE), and then analyzed by LC-MS/MS. missouri.edu The resulting data provides a comprehensive pharmacokinetic profile, detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of the peptide. This information is critical for understanding if therapeutic concentrations are reached in the target organ—the liver. nih.gov

Table 1: Illustrative Biodistribution Data for a Peptide Inhibitor in a Rodent Model This table presents hypothetical data to illustrate typical findings for a peptide-based HCV inhibitor.

| Tissue/Fluid | Concentration (ng/g or ng/mL) at 2h Post-Dose | Concentration (ng/g or ng/mL) at 8h Post-Dose |

|---|---|---|

| Liver | 1500 | 450 |

| Plasma | 350 | 50 |

| Kidney | 800 | 200 |

| Spleen | 100 | <10 |

In addition to quantitative analysis, qualitative visualization techniques are used to observe the distribution of the peptide in real-time within a living animal. nih.govthno.org This is typically achieved by labeling the peptide with a reporter molecule, such as a near-infrared (NIR) fluorescent dye (e.g., Cy7 or IRDye800CW). nih.govthno.orgmdpi.com The labeled peptide is administered to the animal, and its localization is monitored using a small animal imaging system. nih.gov

This approach provides spatial information on tissue penetration and accumulation. For an anti-HCV compound, these imaging studies would be expected to show a high signal in the liver. unmc.edu Another advanced method involves developing protease-activatable probes, where a radiolabel is attached to a peptide sequence that is cleaved by the target protease (HCV NS3/4A). nih.gov Upon cleavage in the target tissue, the probe is retained, allowing for visualization via Positron Emission Tomography (PET) imaging, which can directly report on the protease's activity in vivo. nih.gov

Confirming that a drug binds to its intended target in a living organism is known as target engagement. adventls.com For this compound, this involves measuring its interaction with the HCV NS3/4A protease within the liver of an animal model. One method involves ex vivo analysis where, after a period of drug exposure, the liver is harvested and the amount of drug bound to the protease is quantified, often using specialized mass spectrometry techniques or radiolabeled compounds.

Studies with other covalent HCV protease inhibitors have demonstrated a direct correlation between the extent of target bonding and the duration of protease inhibition in vivo. adventls.com For non-covalent inhibitors like this compound, target occupancy can be inferred by measuring the unbound fraction of the drug in the liver and relating it to the concentration required for inhibition in vitro. The goal is to ensure that the concentration of the inhibitor at the site of action is sufficient to occupy a significant fraction of the viral protease enzymes, thereby inhibiting viral replication. tandfonline.com

Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) studies measure the effect of a drug on the body. For an antiviral agent, the key PD marker is the reduction in viral activity.

The primary mechanism of action for this compound is the inhibition of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into functional viral proteins. researchgate.netmdpi.com Therefore, a direct pharmacodynamic effect would be a reduction in HCV RNA levels in the plasma and liver of infected animal models. frontiersin.org This is typically measured using quantitative reverse transcription PCR (qRT-PCR). natap.org

Beyond viral load, researchers may also measure host-based biomarkers. For instance, chronic HCV infection leads to liver fibrosis, which involves the remodeling of the extracellular matrix (ECM). nordicbioscience.com Biomarkers of collagen formation (e.g., PRO-C3) and degradation can be measured in serum to assess the drug's effect on this pathological process. nordicbioscience.com A successful antiviral agent would be expected to reduce the rate of fibrotic matrix turnover as the viral infection is brought under control.

Table 2: Representative Pharmacodynamic Markers for an Anti-HCV Agent This table provides examples of markers that would be assessed in preclinical animal models.

| Marker | Tissue/Fluid | Expected Change with Treatment | Rationale |

|---|---|---|---|

| HCV RNA | Plasma / Liver | Decrease | Direct measure of antiviral activity |

| NS3/4A Protease Activity | Liver | Decrease | Direct measure of target inhibition |

| PRO-C3 (Type III Collagen Formation) | Serum | Decrease | Indicates reduction in liver fibrogenesis |

A critical step in drug development is establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship that connects drug exposure to its biological effect. frontiersin.orgnih.gov The goal is to determine if the drug concentrations achieved in vivo are consistent with the concentrations that were effective in in vitro assays.

For this compound, its in vitro potency against the HCV NS3 protease has been determined, with a reported 50% inhibitory concentration (IC50) of approximately 1.04 µM in an enzymatic assay. diva-portal.org In preclinical studies, researchers would correlate the measured concentrations of the peptide in the liver and plasma with the observed reduction in HCV RNA. nih.gov It is important to account for factors like plasma protein binding, as only the unbound drug is typically active. frontiersin.orgeuropa.eu Successful correlation helps validate the mechanism of action and allows for the prediction of effective human doses based on preclinical PK/PD modeling. nih.goveuropa.eu However, it is often observed that a simple correlation between in vitro IC50 and in vivo efficacy can be poor, necessitating more complex models that incorporate factors like liver-to-plasma ratios. nih.goveuropa.eu

Advanced Methodologies and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid analysis of vast datasets, prediction of peptide properties, and the design of novel molecules. polifaces.deoup.com These computational tools can identify patterns and relationships in peptide sequences and structures that are not apparent to human researchers, thereby accelerating the development of new therapeutic leads. nih.gov

Predictive Models for Peptide Activity and Interaction

Predictive modeling is a key application of AI in peptide science. By training algorithms on large databases of known peptides and their biological activities, researchers can develop models that predict the properties of new sequences. oup.com These models can forecast a peptide's bioactivity, toxicity, and its potential interactions with protein targets. nih.gov For instance, deep learning models like convolutional neural networks (CNNs) can analyze peptide sequences to predict their binding affinity and specificity for a particular protein. nih.gov This is particularly relevant for AcAsp-Glu-Met-Glu-Cha-Cys, which has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. AI models could be used to predict how modifications to its sequence would affect its inhibitory activity, guiding the synthesis of more potent analogues.

Interactive Table: Predictive AI/ML Models in Peptide Research

| Model Type | Application | Relevance to this compound |

| Classification Models | Predicts peptide properties such as antimicrobial, antiviral, or anticancer activity. oup.com | Could be used to screen for other potential biological activities of the peptide or its derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a peptide with its biological activity to predict the potency of new analogues. | Can guide the modification of the peptide sequence to improve its inhibitory effect on HCV NS3 protease. |

| Binding Affinity Predictors | Predicts the strength of the interaction between a peptide and its target protein. nih.gov | Can be used to optimize the binding of the peptide to the NS3 protease. |

| Conformational Prediction Models (e.g., PepFlow) | Models the dynamic range of 3D structures a peptide can assume. utoronto.ca | Provides insights into the flexibility of the peptide and how it fits into the protease active site. |

Generative AI for Novel Peptide Design

Generative AI represents a paradigm shift from screening existing molecules to designing entirely new ones. nih.gov These models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying principles of peptide structure and function from existing data and then generate novel sequences with desired properties. oup.com

Development of Novel Analytical Techniques for Peptide Characterization

The precise characterization of a peptide's structure, purity, and stability is crucial for research and development. resolvemass.ca Continuous innovation in analytical techniques provides ever more detailed insights into the properties of peptides like this compound.